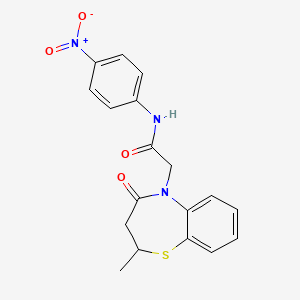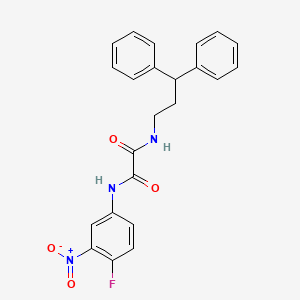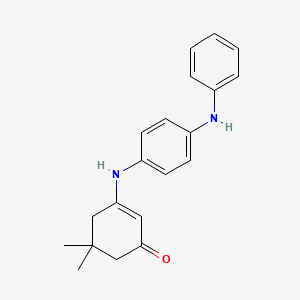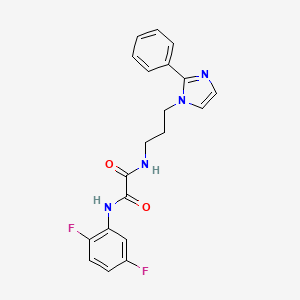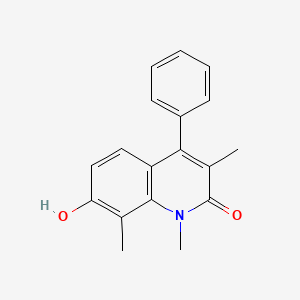
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one, also known as THIQ, is a chemical compound that has been extensively studied due to its potential applications in scientific research. THIQ is a derivative of the naturally occurring alkaloid, tetrahydroisoquinoline, and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one is not fully understood, but it is believed to act as a competitive inhibitor of enzymes involved in the biosynthesis of dopamine and serotonin. 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one has also been shown to have antioxidant properties and may act as a scavenger of free radicals.
Efectos Bioquímicos Y Fisiológicos
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one has been shown to have various biochemical and physiological effects, including the inhibition of dopamine and serotonin biosynthesis, the induction of oxidative stress, and the modulation of ion channels. 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one has several advantages for lab experiments, including its ease of synthesis, stability, and potential for use as a fluorescent probe. However, 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one include further investigation into its potential as a therapeutic agent for the treatment of neurological disorders, the development of new synthesis methods, and the exploration of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one and its potential side effects.
Métodos De Síntesis
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one can be synthesized through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Leuckart-Wallach reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an iminium ion, which then undergoes cyclization to form the 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one structure. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone or aldehyde in the presence of a Lewis acid catalyst to form the 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one structure. The Leuckart-Wallach reaction involves the reaction of an amide with formic acid to form an imine, which then undergoes cyclization to form the 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one structure.
Aplicaciones Científicas De Investigación
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one has been utilized in scientific research for various applications, including as a fluorescent probe for the detection of metal ions, as a ligand in the development of new catalysts, and as a potential therapeutic agent for the treatment of neurological disorders. 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one has also been studied for its potential to act as an inhibitor of enzymes involved in the biosynthesis of dopamine and serotonin.
Propiedades
IUPAC Name |
7-hydroxy-1,3,8-trimethyl-4-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11-15(20)10-9-14-16(13-7-5-4-6-8-13)12(2)18(21)19(3)17(11)14/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCBUWCHSWPVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(C(=O)C(=C2C3=CC=CC=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

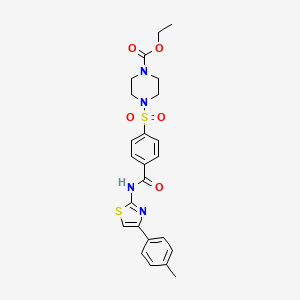

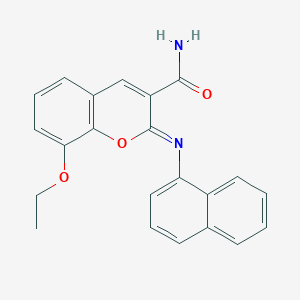
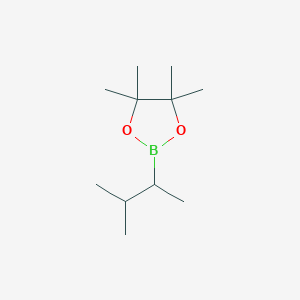
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2960609.png)
![1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine](/img/structure/B2960611.png)
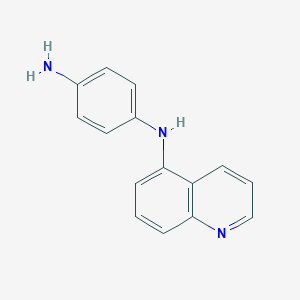
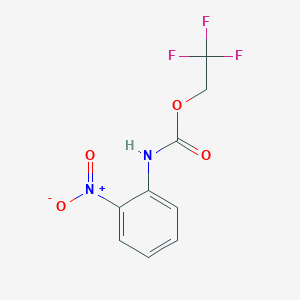
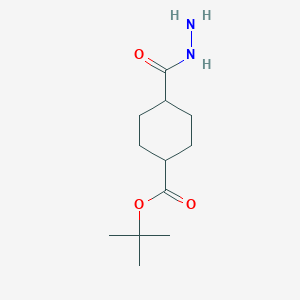
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2960617.png)
